1-(2-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone
Description
The compound 1-(2-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone is a piperidine-derived ethanone with a substituted aminomethyl side chain. Its structure features:
- A piperidin-1-yl ring linked to an ethanone group.
- A methyl(2-hydroxyethyl)amino substituent attached via a methylene bridge at the 2-position of the piperidine ring. This polar side chain likely enhances solubility compared to analogs with aryl or hydrophobic groups.
Properties
IUPAC Name |
1-[2-[[2-hydroxyethyl(methyl)amino]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(15)13-6-4-3-5-11(13)9-12(2)7-8-14/h11,14H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBNRYWDLXKFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CN(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues of Piperidinyl Ethanone Derivatives
The ethanone-piperidine scaffold is common in medicinal chemistry. Key analogs include:
Key Observations :
- Hydrophilicity : The target compound’s 2-hydroxyethyl group increases hydrophilicity compared to analogs with aryl (e.g., fluorophenyl ) or heterocyclic (e.g., indole ) groups.
- Synthesis : Many analogs are synthesized via nucleophilic substitution (e.g., piperidine reacting with chloroacetyl intermediates ) or reductive amination. The target compound likely follows similar synthetic routes.
- Spectral Characterization : Analogs are routinely validated via ESI-HRMS, ¹H/¹³C NMR, and LCMS , suggesting the target compound would require similar analytical confirmation.
Physicochemical Properties and Stability
- Isomerization: Piperidinyl ethanones with flexible substituents (e.g., amide bonds) exhibit isomerization. For example, 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone shows two distinct ¹H NMR signals at 20°C due to hindered rotation, which coalesce at higher temperatures (ΔG‡ ≈ 67 kJ/mol) . The target compound’s methyl(2-hydroxyethyl)amino group may allow similar conformational flexibility.
- Thermal Stability : Melting points of analogs vary widely (128–215°C ), influenced by substituent bulk and crystallinity. The hydroxyethyl group may lower the target’s melting point compared to nitroimidazole-containing derivatives .
Biological Activity
1-(2-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone, also known by its CAS number 1353966-68-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that compounds with similar piperidine structures exhibit significant antimicrobial properties. A study highlighted the effectiveness of piperidine derivatives against Mycobacterium tuberculosis (M. tuberculosis), with some derivatives showing MIC values below 20 µM, indicating potent activity against this pathogen . Although specific data for this compound is limited, its structural similarity suggests potential antimicrobial effects.
Cytotoxicity and Selectivity
In studies assessing cytotoxicity against HepG2 liver cells, compounds related to piperidine structures demonstrated varying degrees of toxicity. The selectivity index (SI), which measures the ratio of cytotoxicity in eukaryotic cells versus antimicrobial activity, is crucial for evaluating the safety profile of new compounds. For instance, some derivatives exhibited low cytotoxicity (IC20 > 40 µM), suggesting a favorable therapeutic index .
Study 1: High-Throughput Screening
A high-throughput screening approach tested over 98,000 compounds for activity against M. tuberculosis. Among the hits, several piperidine derivatives were identified with high inhibition rates. The study confirmed that structural modifications significantly influenced biological activity, highlighting the importance of the piperidine moiety in enhancing efficacy .
Study 2: Structure-Activity Relationship (SAR)
The SAR analysis of related compounds revealed that specific substitutions on the piperidine ring could enhance antimicrobial potency while minimizing cytotoxic effects. For instance, modifications leading to increased lipophilicity were associated with improved penetration into bacterial membranes, thereby increasing efficacy against M. tuberculosis .
Table 1: Antimicrobial Activity and Cytotoxicity of Piperidine Derivatives
| Compound | MIC (µM) | IC20 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound A | <20 | >40 | 2.0 |
| Compound B | <10 | >50 | 5.0 |
| Compound C | <30 | >30 | 1.0 |
| 1-(2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
